REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:11][CH3:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[CH:5]=1)[CH3:2].Cl.[N:14](OC)=[O:15]>O>[CH2:11]([N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][C:7]([NH2:14])=[C:6]([CH3:10])[CH:5]=1)[CH3:12].[CH2:11]([N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][C:7]([N:14]=[O:15])=[C:6]([CH3:10])[CH:5]=1)[CH3:12]
|
Name
|
|
Quantity
|
81.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC(=CC=C1)C)CC
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OC
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled to 0°
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
is brought to room temperature
|
Type
|
CUSTOM
|
Details
|
the excess of nitrite is removed in the customary manner
|
Type
|
ADDITION
|
Details
|
by adding urea
|
Type
|
CUSTOM
|
Details
|
the residual gases are removed
|
Type
|
CUSTOM
|
Details
|
The entire reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC(=C(C=C1)N)C)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC(=C(C=C1)N=O)C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |